molecular formula C8H12ClNO4 B8370086 2-(3-Oxomorpholino)ethyl 2-chloroacetate

2-(3-Oxomorpholino)ethyl 2-chloroacetate

Cat. No. B8370086
M. Wt: 221.64 g/mol
InChI Key: JUCSLIUOZRQRPG-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

A solution of 2-(3-oxomorpholino)ethyl 2-chloroacetate (400 g, 1.81 mol) in methanol (2 L) was added dropwise to a cooled (15° C.) solution of potassium hydroxide (203 g, 3.62 mol) in methanol (10 L). This was followed by the addition methanol (3 L). The resulting solution was allowed to react overnight while the temperature was maintained at room temperature. The mixture was then filtered, and the filtrate was concentrated under reduced pressure. The resulting residue taken up in 1 L of dichloromethane, washed with 250 ml of water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification was performed by distillation under reduced pressure (0.08 mm Hg) collecting the fraction that came over at 140° C. to afford the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC([O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][C:9]1=[O:14])=O.[OH-].[K+]>CO>[OH:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][C:9]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClCC(=O)OCCN1C(COCC1)=O
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
203 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react overnight while the temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
was performed by distillation under reduced pressure (0.08 mm Hg)
CUSTOM
Type
CUSTOM
Details
collecting the fraction that
CUSTOM
Type
CUSTOM
Details
came over at 140° C.

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.